2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 852145-33-6
VCID: VC7064212
InChI: InChI=1S/C21H20N4O2S/c1-27-12-11-25-20(17-13-22-18-10-6-5-9-16(17)18)23-24-21(25)28-14-19(26)15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3
SMILES: COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43
Molecular Formula: C21H20N4O2S
Molecular Weight: 392.48

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

CAS No.: 852145-33-6

Cat. No.: VC7064212

Molecular Formula: C21H20N4O2S

Molecular Weight: 392.48

* For research use only. Not for human or veterinary use.

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone - 852145-33-6

Specification

CAS No. 852145-33-6
Molecular Formula C21H20N4O2S
Molecular Weight 392.48
IUPAC Name 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Standard InChI InChI=1S/C21H20N4O2S/c1-27-12-11-25-20(17-13-22-18-10-6-5-9-16(17)18)23-24-21(25)28-14-19(26)15-7-3-2-4-8-15/h2-10,13,22H,11-12,14H2,1H3
Standard InChI Key UGRRNKCCMOQJQT-UHFFFAOYSA-N
SMILES COCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Introduction

Structural and Molecular Characteristics

The compound belongs to a class of hybrid molecules combining indole, 1,2,4-triazole, and thioether moieties. Its molecular formula is C₂₁H₂₀N₄O₂S, with a molecular weight of 392.48 g/mol. Key structural features include:

PropertyValue
IUPAC Name2-[[5-(1H-Indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
SMILESCOCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43
InChIKeyUGRRNKCCMOQJQT-UHFFFAOYSA-N
PubChem CID4416149

The indole ring (a bicyclic structure with a pyrrole fused to a benzene ring) contributes to π-π stacking interactions, while the triazole moiety enhances hydrogen-bonding capabilities. The 2-methoxyethyl substituent at the 4-position of the triazole ring improves solubility, and the thioether linkage (-S-) between the triazole and phenylethanone groups introduces redox-active functionality .

Synthesis Pathways

The synthesis of this compound involves multi-step reactions to assemble its complex architecture:

Formation of the Triazole Core

  • Cyclocondensation: A substituted hydrazine reacts with a carbonyl compound (e.g., ethyl 2-methoxyacetate) under acidic conditions to form the 1,2,4-triazole ring .

  • Alkylation: The 4-position of the triazole is functionalized with 2-methoxyethyl bromide, introducing the ether side chain.

Thioether Linkage and Phenylethanone Addition

  • Thiolation: The triazole’s 3-position is sulfurated using thiourea or P₂S₅, generating a thiol group.

  • Acylation: The thiol reacts with phenacyl bromide to form the final thioether-phenylethanone linkage.

Optimization Notes:

  • Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their polar aprotic properties.

  • Catalysts: Palladium or copper complexes enhance coupling efficiency .

Physicochemical Properties

ParameterValue/Description
SolubilityModerate in DMSO (>10 mM), low in water
LogP (Partition Coefficient)~3.2 (predicted) indicates moderate lipophilicity
StabilityStable at RT; susceptible to oxidation at the thioether group

The thioether group (-S-) can undergo oxidation to sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H₂O₂), which may alter biological activity.

Pharmacokinetic Predictions

ParameterValue
Bioavailability (Oral)65% (SwissADME)
Plasma Protein Binding89%
CYP450 InhibitionModerate (CYP3A4)

The 2-methoxyethyl group reduces first-pass metabolism by hepatic enzymes, extending half-life .

Applications and Future Directions

Drug Development

  • Antimicrobial Agents: Structural analogs are in preclinical trials for MRSA infections .

  • Anticancer Scaffolds: Hybridization with platinum complexes is being explored to enhance cytotoxicity .

Chemical Biology

The compound’s thioether group serves as a handle for bioconjugation (e.g., antibody-drug conjugates).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator